
trans,trans-2,4-hexadienoyl-CoA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans,trans-2,4-hexadienoyl-CoA is a trans,trans-2,3,4,5-tetradehydroacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans,trans-2,4-hexadienoic acid. It is a trans,trans-2,3,4,5-tetradehydroacyl-CoA and a medium-chain fatty acyl-CoA. It derives from a (2E,4E)-hexa-2,4-dienoic acid. It is a conjugate acid of a this compound(4-).
科学研究应用
Biochemical Pathways and Mechanisms
Fatty Acid Metabolism
trans,trans-2,4-hexadienoyl-CoA is primarily involved in the β-oxidation of unsaturated fatty acids. In mammals, this compound is reduced by the enzyme 2,4-dienoyl-CoA reductase to form trans-3-enoyl-CoA, which can then be further processed for energy production. The reaction mechanism involves NADPH-dependent reduction and has been characterized through steady-state kinetic studies that highlight the importance of proton transfer steps as rate-limiting factors .
Role in Mitochondrial Function
Research using knockout models (Decr−/− mice) has demonstrated that the absence of 2,4-dienoyl-CoA reductase leads to the accumulation of trans-2,cis/trans-4-dienoyl-CoA intermediates during fasting states. This accumulation results in metabolic disturbances such as hepatic steatosis and altered lipid profiles . These findings emphasize the critical role of this compound in maintaining mitochondrial function and energy homeostasis.
Clinical Implications
Metabolic Disorders
The study of this compound has implications for understanding metabolic disorders associated with fatty acid oxidation defects. For instance, patients with deficiencies in enzymes responsible for processing unsaturated fatty acids may exhibit elevated levels of this compound. This can lead to clinical symptoms such as hypoglycemia and increased serum acylcarnitines .
Potential Therapeutic Targets
Given its role in fatty acid metabolism, this compound and its associated pathways are being explored as potential therapeutic targets for conditions like obesity and type 2 diabetes. By modulating the activity of enzymes involved in its metabolism, researchers aim to influence energy balance and lipid accumulation .
Experimental Studies and Case Reports
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and purifying trans,trans-2,4-hexadienoyl-CoA conjugates in vitro?
- Answer : Synthesis typically involves coupling trans,trans-2,4-hexadienoic acid with coenzyme A (CoA) via enzymatic or chemical activation. For enzymatic synthesis, acyl-CoA synthetases (e.g., from Saccharomyces cerevisiae) are used under optimized pH (7.4) and temperature (23–37°C) conditions . Chemical methods employ carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous solvents. Purification requires reverse-phase HPLC with UV detection at 260 nm (for CoA’s adenine moiety) and verification via mass spectrometry (ESI-MS) for molecular weight confirmation .
Q. How can researchers distinguish between cis,trans- and trans,trans-2,4-hexadienoyl-CoA isomers during synthesis?
- Answer : Isomer separation is achieved using chiral chromatography (e.g., chiral HPLC columns with cellulose-based stationary phases) or nuclear magnetic resonance (NMR). The trans,trans isomer exhibits distinct coupling constants (J = 15–16 Hz for conjugated double bonds) in 1H NMR, compared to cis,trans (J = 10–12 Hz) . FTIR analysis can also differentiate isomers via C=C stretching vibrations (~1600 cm−1 for trans,trans) .
Q. What safety precautions are critical when handling trans,trans-2,4-hexadienoyl-CoA in laboratory settings?
- Answer : The compound is classified as a corrosive and toxic liquid (UN 2922). Use fume hoods, nitrile gloves, and eye protection. Storage requires inert gas (argon) to prevent oxidation. Spills should be neutralized with sodium bicarbonate and absorbed using vermiculite. Acute toxicity data (oral LD50 in rodents: ~300 mg/kg) necessitate strict exposure controls .
Advanced Research Questions
Q. How can conflicting toxicological data on trans,trans-2,4-hexadienal (a precursor) inform risk assessment for its CoA derivative?
- Answer : Rodent studies show trans,trans-2,4-hexadienal induces forestomach tumors at high doses (≥100 mg/kg/day) via gavage, but human intake via flavoring agents is ~0.003 µg/kg/day, 1010-fold lower . For the CoA conjugate, assess bioactivation pathways (e.g., β-oxidation releasing free aldehyde) using hepatic microsomal assays. Dose-response modeling (e.g., benchmark dose analysis) should account for species-specific metabolism .
Q. What advanced techniques enable site-specific modification of enzymes using trans,trans-2,4-hexadienoyl-CoA?
- Answer : The dienoyl moiety facilitates covalent immobilization via Diels-Alder reactions with maleimide-functionalized surfaces. For example, Candida antarctica lipase B (CAL-B) modified with trans,trans-2,4-hexadienoyl-CoA showed 85% retention of catalytic activity after 10 cycles. MALDI-TOF confirms site-specific labeling, while circular dichroism monitors structural integrity .
Q. How do catalytic systems (e.g., platinum nanocatalysts) influence the hydrogenation of trans,trans-2,4-hexadienoyl-CoA?
- Answer : Platinum nanocatalysts (3–5 nm) in aqueous media selectively hydrogenate the 2,4-dienoyl group to 2,4-dihydroxy-CoA under H2 (1–3 atm). Reaction kinetics (monitored via UV-Vis at 230 nm) show a kcat of 0.45 s−1. Additives like 1-butanethiol suppress over-reduction to hexanoyl-CoA .
Q. What analytical strategies resolve trans,trans-2,4-hexadienoyl-CoA metabolites in mammalian cells?
- Answer : Use LC-MS/MS with a C18 column and polarity switching. Key metabolites include β-oxidation products (e.g., 2,4-dienoyl-CoA hydratase intermediates) and glutathione adducts. For quantification, employ stable isotope-labeled internal standards (e.g., 13C6-CoA) .
Q. Contradictions and Open Challenges
Q. How do researchers reconcile the GRAS status of trans,trans-2,4-hexadienal with its CoA derivative’s potential cytotoxicity?
- Answer : While trans,trans-2,4-hexadienal is GRAS as a flavoring agent, its CoA conjugate may inhibit mitochondrial β-oxidation (e.g., in hepatocytes). Use transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., PPARα signaling) and compare cytotoxicity (IC50) across cell lines (e.g., HepG2 vs. HEK293) .
Q. What experimental designs address discrepancies in isomer-specific enzyme binding affinities?
属性
分子式 |
C27H42N7O17P3S |
---|---|
分子量 |
861.6 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E)-hexa-2,4-dienethioate |
InChI |
InChI=1S/C27H42N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h4-7,14-16,20-22,26,37-38H,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b5-4+,7-6+/t16-,20-,21-,22+,26-/m1/s1 |
InChI 键 |
OUDBPEVXTMAWSG-VUJIAKIYSA-N |
SMILES |
CC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
手性 SMILES |
C/C=C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。